molecular formula C14H20N2O3S B11116300 1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine

1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine

Cat. No.: B11116300
M. Wt: 296.39 g/mol
InChI Key: KTXBGGNNHNRTLJ-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which is involved in inflammation and cell survival . By inhibiting this pathway, the compound can reduce inflammation and protect against cell damage. Other molecular targets and pathways may also be involved, depending on the specific application and context of use .

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-prop-2-enylpiperazine

InChI

InChI=1S/C14H20N2O3S/c1-3-7-15-8-10-16(11-9-15)20(17,18)14-6-4-5-13(12-14)19-2/h3-6,12H,1,7-11H2,2H3

InChI Key

KTXBGGNNHNRTLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC=C

Origin of Product

United States

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